1-(1-(Difluoromethyl)cyclopropyl)ethan-1-ol
Beschreibung
1-(1-(Difluoromethyl)cyclopropyl)ethan-1-ol is a novel compound in the field of organic synthesis and medicinal chemistry. It is characterized by the presence of a difluoromethyl group attached to a cyclopropyl ring, which is further connected to an ethan-1-ol moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C6H10F2O |
|---|---|
Molekulargewicht |
136.14 g/mol |
IUPAC-Name |
1-[1-(difluoromethyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C6H10F2O/c1-4(9)6(2-3-6)5(7)8/h4-5,9H,2-3H2,1H3 |
InChI-Schlüssel |
KMBZRKBMXOOBOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CC1)C(F)F)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Difluoromethyl)cyclopropyl)ethan-1-ol typically involves the difluoromethylation of cyclopropyl derivatives. One common method is the reaction of cyclopropyl ketones with difluoromethylating agents under controlled conditions. For example, the reaction of cyclopropyl ketone with difluoromethyl bromide in the presence of a base such as potassium carbonate can yield the desired product.
Industrial Production Methods
Industrial production of 1-(1-(Difluoromethyl)cyclopropyl)ethan-1-ol may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(Difluoromethyl)cyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-(Difluoromethyl)cyclopropyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-(Difluoromethyl)cyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Difluoromethyl)cyclopropane: Lacks the ethan-1-ol moiety, resulting in different chemical properties.
1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-ol: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in reactivity and stability.
Uniqueness
1-(1-(Difluoromethyl)cyclopropyl)ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
